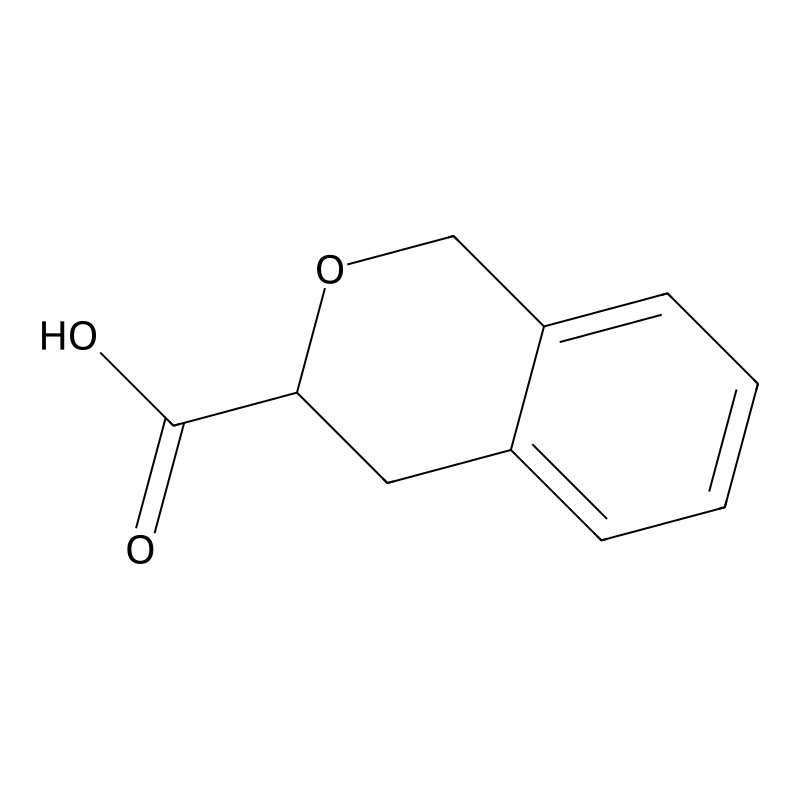Isochroman-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Isochroman-3-carboxylic acid is an organic compound characterized by its unique bicyclic structure, which consists of a fused isochroman ring and a carboxylic acid functional group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 192.17 g/mol. The compound exhibits properties typical of carboxylic acids, including acidity and the ability to participate in various
- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the aromatic ring, often utilizing halogens or nitrating agents.
Major Products Formed- From Oxidation: Isochromanones or isochromanaldehydes.
- From Reduction: Isochroman-3-methanol.
- From Substitution: Halogenated or nitrated isochroman derivatives.
Isochroman-3-carboxylic acid has garnered attention for its potential biological activities. Compounds containing an isocoumarin or 3,4-dihydroisocoumarin ring structure are involved in various biological processes, including:
- Antidiabetic Activity: Some derivatives of isochroman-3-carboxylic acid have been evaluated for their ability to inhibit protein tyrosine phosphatase 1B, which is significant in diabetes management .
- Pharmacological Properties: The compound's structural features suggest potential applications in drug discovery, particularly for conditions influenced by biochemical pathways involving carboxylic acids.
Several synthetic routes exist for the preparation of isochroman-3-carboxylic acid:
- Electrochemical Cross-Coupling: This method involves the cross-coupling of isochromans with alcohols in the presence of benzoic acid, allowing for mild reaction conditions and scalability.
- Cyclization of Ynamides: Another approach includes the cyclization of allyl ether-tethered ynamides via a metal-free intramolecular alkoxylation cascade.
- Traditional Organic Synthesis: Various classical organic synthesis methods can also yield this compound, often involving multi-step reactions that may include oxidation and reduction steps.
Isochroman-3-carboxylic acid finds applications across various fields:
- Pharmaceuticals: Its derivatives are explored for therapeutic uses, particularly in anti-diabetic drugs and other medicinal applications.
- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, especially those with biological relevance.
Research into the interactions of isochroman-3-carboxylic acid with biomolecules suggests that modifications to its structure can enhance its biological activity and bioavailability. Studies indicate that amino-acid residue modifications are promising strategies for increasing efficacy in therapeutic contexts.
Isochroman-3-carboxylic acid can be compared with several structurally similar compounds:
| Compound | Structural Differences | Unique Properties |
|---|---|---|
| Isochroman-1-carboxylic acid | Carboxyl group at the 1-position | Different reactivity patterns due to position |
| 3,4-Dihydroisocoumarins | Saturated ring structure | Distinct pharmacological profiles |
| Coumarins | Different ring system (benzopyran) | Varied chemical properties and biological activities |
Isochroman-3-carboxylic acid stands out due to its specific bicyclic structure and the positioning of the carboxyl group, which influences its chemical reactivity and biological activity compared to its analogs.








